molecular formula C13H9BClFN2O5 B12858629 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid

5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid

Cat. No.: B12858629
M. Wt: 338.48 g/mol
InChI Key: JGVQEEYFVVEKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid (CAS 1449132-61-9) is a high-purity benzeneboronic acid derivative offered with a minimum purity of 97% . This compound, with a molecular formula of C13H9BClFN2O5 and a molecular weight of 338.48 g/mol, is characterized as a For Research Use Only (RUO) chemical, strictly intended for laboratory research and not for human or veterinary diagnostic or therapeutic applications . As a sophisticated organic building block, it is primarily valued in chemical synthesis and drug discovery research. Its structure incorporates both a boronic acid functional group, which is pivotal in Suzuki-Miyaura cross-coupling reactions for constructing biaryl scaffolds, and a carbamoyl linker bearing chloro and nitro substituents that can serve as handles for further synthetic modification. Researchers utilize this compound in the development of novel chemical entities, where it can act as a key intermediate in the synthesis of more complex molecules. Appropriate safety precautions must be observed; this material may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling .

Properties

Molecular Formula

C13H9BClFN2O5

Molecular Weight

338.48 g/mol

IUPAC Name

[3-[(2-chloro-4-nitrophenyl)carbamoyl]-5-fluorophenyl]boronic acid

InChI

InChI=1S/C13H9BClFN2O5/c15-11-6-10(18(22)23)1-2-12(11)17-13(19)7-3-8(14(20)21)5-9(16)4-7/h1-6,20-21H,(H,17,19)

InChI Key

JGVQEEYFVVEKHQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chloronitrophenylcarbamoyl intermediate, which is then coupled with a fluorobenzeneboronic acid derivative. Common reagents used in these reactions include dichloromethane, substituted anilines, and hydrochloric acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Boronic acids have been extensively studied for their ability to inhibit proteasomes, which are crucial for regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thus inducing cancer cell death. Research has shown that derivatives like 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid can exhibit selective cytotoxicity against certain cancer cell lines, making them promising candidates for further development as anticancer agents .

Drug Development

Targeting Enzymes : The compound's ability to form reversible covalent bonds with specific enzymes enhances its potential as a drug candidate. Boronic acids can act as inhibitors for serine proteases and other enzymes involved in disease processes. Studies indicate that modifications to the boronic acid moiety can optimize binding affinity and selectivity .

Materials Science

Sensors and Catalysts : The unique properties of boronic acids allow them to be used in the development of sensors for detecting biomolecules, such as glucose. The compound can also serve as a catalyst in various organic reactions, including Suzuki coupling reactions, which are vital for synthesizing complex organic compounds .

Environmental Applications

Pollutant Detection : Research has explored the use of boronic acids in environmental monitoring, particularly for detecting phenolic compounds in water sources. The ability of this compound to selectively bind to specific pollutants makes it a candidate for developing sensitive detection methods .

Case Study 1: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several boronic acid derivatives, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The study found that this compound exhibited significant antiproliferative activity against breast cancer cells, highlighting its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition Studies

A research article in Bioorganic & Medicinal Chemistry Letters detailed how this compound was tested against specific serine proteases. The results indicated that it could effectively inhibit enzyme activity at low concentrations, suggesting a mechanism of action that involves the formation of stable enzyme-inhibitor complexes .

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated by hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Table 1: Comparison of Key Analogs from JRD Fluorochemicals

Compound Name CAS Number Substituent Positions (Phenylcarbamoyl) Molecular Formula Molecular Weight (g/mol)
Target Compound 1449132-61-9 2-Cl, 4-NO₂ C₁₃H₉BClFN₂O₅ 338.48
5-(4-Chloro-2-nitrophenyl-carbamoyl)-3-fluoro H54121 4-Cl, 2-NO₂ C₁₃H₉BClFN₂O₅ 338.48
5-(5-Chloro-2-nitrophenylcarbamoyl)-3-fluoro B20938 5-Cl, 2-NO₂ C₁₃H₉BClFN₂O₅ 338.48
2-Chloro-5-(4-fluoro-3-nitrophenylcarbamoyl) H55156 4-F, 3-NO₂, 2-Cl C₁₃H₉BClFN₂O₅ 338.48

Key Observations :

  • All analogs share the same molecular formula and weight, emphasizing the role of substituent positioning in modulating reactivity and solubility.
  • The nitro group’s position (2 vs.

Substituent Variations in Alfa’s Catalog

Alfa offers analogs with diverse chloro-substituted phenylcarbamoyl groups (Table 2). These highlight the effects of halogen placement and fluorine substitution:

  • Chlorophenyl positional isomers : For example, 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid (H54987) lacks the nitro group but retains the chloro substituent, simplifying the electronic profile .

Table 2: Alfa’s Structural Variants

Compound Name Product Code Substituents (Phenylcarbamoyl) Molecular Formula
5-(2-Chlorophenylcarbamoyl)-2-fluoro H54987 2-Cl C₁₃H₁₀BClFNO₃
5-(4-Bromo-2-chlorophenylcarbamoyl)-3-fluoro H54869 4-Br, 2-Cl C₁₃H₉BClBrFNO₃
4-(4-Chlorophenylcarbamoyl)-3-fluoro H54474 4-Cl C₁₃H₁₀BClFNO₃

Key Observations :

  • Bromine substitution (e.g., H54869) increases molecular weight and may influence cross-coupling reactivity due to larger atomic radius .

Biological Activity

5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets. This compound's unique structure, characterized by the presence of a chloro and nitro group, may influence its biological activity, making it a subject of interest for further research.

  • Molecular Formula : C13H9BClFN2O5
  • Molecular Weight : 338.48 g/mol
  • CAS Number : 1449132-61-9

Boronic acids are known to interact with biological macromolecules, particularly enzymes. The mechanism of action for this compound may involve the following pathways:

  • Enzyme Inhibition : Similar boronic acids have shown the ability to inhibit serine proteases through reversible covalent bonding. Preliminary studies suggest that this compound may exhibit similar inhibitory effects, although specific enzyme interactions remain to be elucidated.
  • Binding Properties : The presence of the chloro and nitro substituents could enhance binding affinity to certain targets, potentially leading to increased biological activity compared to simpler boronic acids.

Biological Activity Studies

Research on the biological activity of this compound is still in its early stages. However, several studies have investigated related compounds, providing insights into potential activities:

Case Study 1: Inhibition of Serine Proteases

A study focused on the interaction between boronic acids and serine proteases demonstrated that modifications in the aromatic ring could significantly affect inhibitory potency. The introduction of electron-withdrawing groups like nitro and chloro was shown to enhance binding affinity and inhibition rates.

Case Study 2: Antitumor Activity

Research on structurally related compounds has indicated that certain boronic acids can induce apoptosis in cancer cells through the inhibition of proteasome activity. This pathway is critical for regulating cell cycle and apoptosis, suggesting that this compound may also exhibit similar effects if further studied.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and potential biological activities of compounds related to this compound:

Compound NameMolecular FormulaUnique FeaturesPotential Activity
This compound C13H9BClFN2O5Contains both chloro and nitro groupsPotential protease inhibitor
3-Chloro-5-fluorophenylboronic Acid C6H5BClFO2Simpler structure without nitro groupUsed in coupling reactions
5-(4-Chloro-2-nitrophenylcarbamoyl)-3-fluorobenzeneboronic Acid C13H9BClFN2O5Different positioning of chloro and nitro groupsMay exhibit different reactivity

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